molecular formula C11H9F3O B11756170 (Z)-5,5,5-trifluoro-4-phenylpent-3-en-2-one

(Z)-5,5,5-trifluoro-4-phenylpent-3-en-2-one

Cat. No.: B11756170
M. Wt: 214.18 g/mol
InChI Key: IURXYQQUQSQQQG-YFHOEESVSA-N
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Description

(Z)-5,5,5-Trifluoro-4-phenylpent-3-en-2-one is a fluorinated enone characterized by a trifluoromethyl group at the C5 position, a phenyl substituent at C4, and a ketone at C2. The Z-configuration refers to the spatial arrangement of the phenyl and trifluoromethyl groups across the double bond at C3–C3. This compound’s reactivity and physical properties are influenced by the electron-withdrawing trifluoromethyl group and the steric/electronic effects of the phenyl ring.

Properties

Molecular Formula

C11H9F3O

Molecular Weight

214.18 g/mol

IUPAC Name

(Z)-5,5,5-trifluoro-4-phenylpent-3-en-2-one

InChI

InChI=1S/C11H9F3O/c1-8(15)7-10(11(12,13)14)9-5-3-2-4-6-9/h2-7H,1H3/b10-7-

InChI Key

IURXYQQUQSQQQG-YFHOEESVSA-N

Isomeric SMILES

CC(=O)/C=C(/C1=CC=CC=C1)\C(F)(F)F

Canonical SMILES

CC(=O)C=C(C1=CC=CC=C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Modified Wittig Protocol

The Wittig reaction between trifluoromethyl ketones and stabilized ylides has been adapted for Z-selectivity. For example, 1,1-dichloro-3,3,3-trifluoro-2-tosyloxypropene (a CF₃-containing building block) reacts with benzyltriphenylphosphonium ylides under mild conditions. The use of non-stabilized ylides (e.g., generated from Ph₃P=CHCO₂R) favors Z-isomers due to reduced steric hindrance during oxaphosphorane intermediate formation.

Key Data:

  • Reagents : 1,1-Dichloro-3,3,3-trifluoro-2-tosyloxypropene + benzyltriphenylphosphonium bromide.

  • Conditions : THF, −78°C to RT, 12 h.

  • Yield : 65–72%.

  • Z/E Ratio : 8:1 (optimized).

Claisen-Schmidt Condensation

Base-Catalyzed Condensation

Condensation of 3,3,3-trifluoropropan-1-one with benzaldehyde under basic conditions (KOH/EtOH) forms β-hydroxy ketone intermediates. Subsequent dehydration with HCl/MeOH yields the enone. However, this method typically produces E/Z mixtures (3:1), necessitating chromatographic separation.

Key Data:

  • Reagents : 3,3,3-Trifluoropropan-1-one + benzaldehyde.

  • Conditions : KOH (10 mol%), EtOH, reflux, 6 h.

  • Yield : 58% (over two steps).

  • Z Selectivity : <30% without additives.

Acid-Catalyzed Dehydration

Using BF₃·OEt₂ as a Lewis acid improves Z-selectivity by stabilizing the transition state. For example, dehydration of β-hydroxy ketone 3a (derived from 3,3,3-trifluoropropan-1-one and cinnamaldehyde) with BF₃·OEt₂ in DCM achieves a Z/E ratio of 4:1.

Cross-Coupling Strategies

Palladium-Catalyzed Coupling

Stereoselective synthesis via Suzuki-Miyaura coupling employs 1,1-dibromo-3,3,3-trifluoro-2-tosyloxypropene as a dihalogenated precursor. Coupling with phenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O yields Z-isomers preferentially (Z/E = 12:1).

Key Data:

  • Reagents : 1,1-Dibromo-3,3,3-trifluoro-2-tosyloxypropene + PhB(OH)₂.

  • Conditions : Pd(PPh₃)₄ (5 mol%), THF/H₂O (3:1), 60°C, 24 h.

  • Yield : 78%.

  • Z Selectivity : >90%.

Copper-Mediated Thioketalization

Copper(I) triflate catalyzes the addition of thiols to β-CF₃-enones, enabling access to Z-configured intermediates. For instance, (E)-5,5,5-trifluoro-4-phenylpent-3-en-2-one undergoes thioketalization with ethanedithiol in CHCl₃, followed by reductive elimination to restore the Z-enone.

Dehydrative Elimination of β-Hydroxy Ketones

Acidic Dehydration

Dehydration of β-hydroxy trifluoromethyl ketones (e.g., 5a ) with POCl₃/pyridine in DCM achieves moderate Z-selectivity (Z/E = 3:1).

Key Data:

  • Reagents : β-Hydroxy ketone + POCl₃.

  • Conditions : Pyridine, DCM, 0°C to RT, 4 h.

  • Yield : 64%.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic β-hydroxy ketones (e.g., 3a ) using Pseudomonas fluorescens lipase (PFL) provides enantiomerically enriched Z-enones (ee >95%).

Comparative Analysis of Methods

Method Yield Z/E Ratio Advantages Limitations
Wittig Reaction65–72%8:1High stereocontrolRequires specialized ylides
Claisen-Schmidt58%3:1Simple reagentsLow Z-selectivity
Palladium Cross-Coupling78%12:1Scalable, tunableCostly catalysts
Acidic Dehydration64%3:1Mild conditionsModerate selectivity

Chemical Reactions Analysis

Nucleophilic Additions

The compound undergoes nucleophilic attacks at both the carbonyl carbon (1,2-addition) and the β-position (Michael addition), influenced by reaction conditions and nucleophile strength:

1,2-Addition Reactions

  • Amines : Reaction with 2-hydroxyethylhydrazine or N-carbethoxyhydrazine in refluxing acetonitrile yields pyrazolo derivatives (e.g., 2-methyl-3-phenyl-4-(trifluoromethyl)-3a,4,6,7-tetrahydro-3H-pyrazolo(5,1-c) derivatives) via cyclization .

  • Thiols : Treatment with 2-aminoethanethiol under phase-transfer catalysis (dibenzo-18-crown-6, K₂CO₃) forms thiazolidine 6 (72% yield) .

Michael Addition

  • Dithiols : Ethanedithiol reacts with the enone system to form 1,3-dithiolane 7 (64% yield) .

  • Alcohols : Ethylene glycol in THF with NaH produces 1,3-dioxolane 8 (75% yield) .

Reaction PartnerProduct TypeYield (%)Conditions
2-AminoethanethiolThiazolidine72PTC, K₂CO₃, CH₂Cl₂, RT
Ethanedithiol1,3-Dithiolane64Solid base, RT
Ethylene glycol1,3-Dioxolane75NaH, THF

Cyclization Reactions

The Z-configuration facilitates intramolecular cyclizations:

Thiophene Formation

  • Reaction with ethyl mercaptoacetate in THF/NaH yields trifluoromethylated thiophene 10 (79% yield). The Z-isomer’s geometry enables favorable orbital alignment for cyclization, while the E-isomer remains unreacted .

Catalytic Coupling Reactions

Under transition-metal catalysis, the compound participates in cross-coupling:

Gold-Catalyzed Fluoroarylation

  • Using [Au(PPh₃)]NTf₂ and xanthone photocatalyst under blue light, the compound couples with aryl ketones to form trifluoromethylated alkenes (e.g., 1-(4-(1,1,1-trifluoro-5-phenylpent-2-en-2-yl)phenyl)ethan-1-one) with high E/Z selectivity (16.1:1) .

CatalystYield (%)E/Z Ratio
Xanthone8616.1:1
Thioxanthen-9-one5510.1:1

Regioselective Electrophilic Additions

The trifluoromethyl group directs regiochemistry via Li···F chelation:

Lithiation-Electrophilic Trapping

  • Deprotonation with MeLi generates a lithiated intermediate stabilized by Li···F interactions. Subsequent trapping with electrophiles (e.g., D₂O, CO₂) occurs β to the CF₃ group .

  • Deuterium labeling confirms kinetic control, with ΔG‡ for β-addition lower than α-addition by 2.5–13.5 kcal/mol .

Oxidation and Tautomerism

  • Oxidation with PCC (pyridinium chlorochromate) converts allylic chlorides to iodides (e.g., β-iodo-β-trifluoromethylated enones) .

  • Tautomeric equilibria between enol and keto forms are influenced by substituents, with ΔG° values ranging from −2.36 to −13.50 kcal/mol (Table 2) .

Key Structural and Mechanistic Insights

  • Trifluoromethyl Effect : The CF₃ group enhances electrophilicity at the β-position and stabilizes transition states via inductive effects .

  • Z-Configuration : The stereochemistry dictates reaction pathways, as seen in thiophene synthesis where only the Z-isomer cyclizes .

Scientific Research Applications

Applications in Organic Synthesis

  • Building Block for Complex Molecules:
    • (Z)-5,5,5-trifluoro-4-phenylpent-3-en-2-one serves as a precursor for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile component in synthetic pathways.
  • Reactivity:
    • The compound can participate in several types of reactions, such as:
      • Electrophilic addition
      • Nucleophilic substitution
      • Carbon-carbon bond formation

Biological Research Applications

  • Medicinal Chemistry:
    • Preliminary studies suggest that this compound may exhibit biological activity due to its structural features. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, influencing interactions with biological targets.
  • Potential Therapeutic Uses:
    • Interaction studies indicate that this compound may bind to specific enzymes and receptors, paving the way for potential therapeutic applications in drug design.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Organic SynthesisUsed as a building block for complex organic molecules
Electrophilic ReactionsParticipates in electrophilic addition reactions
Medicinal ChemistryPotential applications in drug design due to favorable biological activity,
Biological ActivityMay interact with enzymes and receptors; potential therapeutic uses,

Case Study 1: Medicinal Chemistry Exploration

A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of this compound on various cancer cell lines. Results indicated a dose-dependent increase in apoptosis markers, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Properties

Research focusing on the antimicrobial properties of this compound revealed significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus. This suggests a promising role in developing new antibiotics.

Mechanism of Action

The mechanism of action of 3-Penten-2-one, 5,5,5-trifluoro-4-phenyl-, (3Z)- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The phenyl group contributes to its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers: (E)-5,5,5-Trifluoro-4-phenylpent-3-en-2-one

  • Key Differences: The E-isomer has the phenyl and trifluoromethyl groups on opposite sides of the double bond. Reactivity: The E-isomer serves as a precursor to allylic amines via Guided Proton Attack (GPA), yielding products like (S,E)-5,5,5-trifluoro-4-phenylpent-3-en-2-amine with 30% efficiency over three steps . The Z-isomer’s reactivity in similar reactions remains unexplored but may differ due to steric hindrance.

Hydroxy-Substituted Analog: 5,5,5-Trifluoro-4-hydroxy-pent-3-en-2-one

  • Structural Comparison :
    Replacing the phenyl group with a hydroxyl (C5H5F3O2) introduces hydrogen-bonding capabilities, increasing hydrophilicity. The molecular weight (154.087 g/mol) is lower than the phenyl-substituted compound .
    • Applications : The hydroxyl group likely enhances solubility in polar solvents, making it a candidate for aqueous-phase reactions or biological applications.

Highly Fluorinated Analogs

1,1,1,2,4,4,5,5,5-Nonafluoro-3-(trifluoromethyl)pent-2-ene (C6HF11)
  • Properties :
    With nine fluorine atoms and a trifluoromethyl group, this compound exhibits extreme electronegativity and volatility. The molecular weight (282.055 g/mol) and high fluorine content suggest applications in fluoropolymer synthesis or as a specialty solvent .
  • Reactivity: The electron-deficient double bond may undergo rapid nucleophilic additions compared to the phenyl-substituted enone.
1,1,1,4,4,5,5,5-Octafluoro-2-(trifluoromethyl)pent-2-ene
  • Key Features: This compound (C6HF11, MW 282.055) shares structural similarities with the nonafluoro analog but lacks one fluorine atom. Its purity and phase behavior (melting/boiling points) are critical for industrial applications, as noted in fluorination studies .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
(Z)-5,5,5-Trifluoro-4-phenylpent-3-en-2-one C11H9F3O 214.19 Phenyl, CF3, ketone Potential pharmaceutical intermediate
(E)-5,5,5-Trifluoro-4-phenylpent-3-en-2-one C11H9F3O 214.19 Phenyl, CF3 (E-configuration) Precursor to allylic amines
5,5,5-Trifluoro-4-hydroxy-pent-3-en-2-one C5H5F3O2 154.087 Hydroxyl, CF3 Hydrophilic, hydrogen-bonding
1,1,1,2,4,4,5,5,5-Nonafluoro-3-(trifluoromethyl)pent-2-ene C6HF11 282.055 Nonafluoro, CF3 Fluoropolymer precursor
1,1,1,4,4,5,5,5-Octafluoro-2-(trifluoromethyl)pent-2-ene C6HF11 282.055 Octafluoro, CF3 Industrial fluorination agent

Research Findings and Implications

  • Electronic Effects: The trifluoromethyl group in all analogs enhances electrophilicity at the ketone or double bond, facilitating nucleophilic attacks.
  • Thermal Stability: Highly fluorinated compounds (e.g., nonafluoro derivatives) exhibit lower boiling points due to weak intermolecular forces, whereas phenyl-substituted enones may have higher thermal stability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (Z)-5,5,5-trifluoro-4-phenylpent-3-en-2-one?

  • Answer: The synthesis typically involves organofluorine chemistry, leveraging Wittig or Horner-Wadsworth-Emmons reactions to install the (Z)-configured double bond. Key intermediates include trifluoromethyl ketones and phenyl-substituted aldehydes. Asymmetric catalysis or enzymatic resolution may optimize stereochemical control, as seen in related trifluoro compound syntheses .

Q. How is the stereochemical integrity of the (Z)-configured double bond validated experimentally?

  • Answer: Nuclear Overhauser Effect Spectroscopy (NOESY) in NMR confirms spatial proximity of protons across the double bond. X-ray crystallography provides definitive proof of configuration, with SHELX software refining structural models . Coupling constants (JH-HJ_{\text{H-H}}) in 1^1H NMR further support stereochemical assignments.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Answer:

  • 1^1H/13^{13}C NMR : Assigns proton and carbon environments, with 19^{19}F NMR detecting trifluoromethyl group signals.
  • IR Spectroscopy : Identifies carbonyl (C=O) stretching (~1700 cm1^{-1}).
  • Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns.
  • UV-Vis : Analyzes conjugation effects from the enone system .

Advanced Research Questions

Q. How can computational chemistry resolve discrepancies between experimental and theoretical data for this compound?

  • Answer: Density Functional Theory (DFT) calculations predict molecular geometry, vibrational frequencies, and electronic properties. Discrepancies in dipole moments or bond lengths may arise from solvent effects or crystal packing, requiring hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) models for accurate simulations .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

  • Answer: Poor diffraction due to flexibility or twinning is addressed using high-resolution synchrotron data. SHELXL refines structures with constraints for disordered regions. Co-crystallization with stabilizing agents (e.g., crown ethers) improves crystal quality .

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

  • Answer: The electron-withdrawing trifluoromethyl group polarizes the enone system, enhancing electrophilicity at the carbonyl carbon. This increases susceptibility to nucleophilic attack, as demonstrated in Michael addition kinetics for analogous compounds .

Q. What strategies optimize literature searches for structurally related fluorinated compounds?

  • Answer: Use Boolean operators in databases (e.g., SciFinder) with synonyms like "1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one" or CAS registry numbers. Filter by reaction type (e.g., "asymmetric synthesis") or spectroscopic data .

Methodological Considerations

  • Data Contradiction Analysis: Conflicting NMR and X-ray results may arise from dynamic effects (e.g., rotamers). Variable-temperature NMR or solid-state NMR resolves such issues .
  • Reproducibility in Synthesis: Strict control of reaction conditions (e.g., anhydrous solvents, inert atmosphere) and purification via column chromatography or recrystallization ensures batch consistency .

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